molecular formula C11H17N B1582710 N,N-Diethyl-o-toluidine CAS No. 606-46-2

N,N-Diethyl-o-toluidine

Cat. No. B1582710
CAS RN: 606-46-2
M. Wt: 163.26 g/mol
InChI Key: YQYUUNRAPYPAPC-UHFFFAOYSA-N
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Description

“N,N-Diethyl-o-toluidine” is a colorless or light yellow oily liquid . It is soluble in ethanol and ether but insoluble in water . It undergoes chemically oxidative polymerization with aniline in the presence of ammonium persulfate as an oxidant in HCl medium .


Synthesis Analysis

“N,N-Diethyl-o-toluidine” is obtained by the reaction of o-toluidine and ethyl bromide . It has been used as a starting reagent for the synthesis of roseoflavin .


Molecular Structure Analysis

The molecular formula of “N,N-Diethyl-o-toluidine” is C11H17N . Its average mass is 163.259 Da and its mono-isotopic mass is 163.136093 Da .


Chemical Reactions Analysis

“N,N-Diethyl-o-toluidine” undergoes diazotisation, a process that involves the conversion of an aromatic primary amine to a diazonium compound .


Physical And Chemical Properties Analysis

“N,N-Diethyl-o-toluidine” has a boiling point of 208-209°C at 100.7kPa . It has a density of 0.9±0.1 g/cm^3 . Its refractive index is 1.531 .

Scientific Research Applications

Antitumor Evaluation

N,N-Diethyl-o-toluidine derivatives, specifically aminophosphonic acid diesters, have been synthesized and evaluated for their antitumor properties. These compounds exhibited concentration-dependent cytotoxic effects against various human leukemic cell lines, indicating potential use in cancer treatment. Their mode of action involves the induction of cell death through apoptosis (Kraicheva et al., 2009).

Synthesis and Molecular Structures

Research on N,N-Diethyl-o-toluidine has focused on its derivatives, such as (2-dialkylaminophenyl)alcohols and 2-phenylaminoalkyl-dimethylaminobenzene derivatives. These compounds were synthesized and characterized using various methods like NMR, IR, and MS, contributing to the understanding of their chemical structures and potential applications (Al-Masri et al., 2004).

Environmental Degradation Studies

o-Toluidine, a related compound, has been studied for its environmental degradation, particularly through the photo-Fenton process. This research is vital for understanding the environmental impact and degradation pathways of such chemicals, which are used in manufacturing dyestuffs, rubber, and other products (Masomboon et al., 2010).

Medical Applications

Toluidine blue, a closely related compound, is used in medical diagnostics. It's a vital staining agent for tissues rich in DNA and RNA, useful in identifying dysplasia and carcinoma, especially in the oral cavity. This highlights its significant role in clinical pathology and diagnostics (Sridharan & Shankar, 2012).

Metabolism Studies

Studies on the metabolism of N,N-diethyl-meta-toluamide, a related compound, provide insights into its biological interactions and metabolic pathways. Understanding these pathways is crucial for assessing the safety and environmental impact of such chemicals (Taylor, 1986).

Carcinogenicity Studies

Research has also been conducted on the comparative carcinogenicity of o-toluidine hydrochloride and its metabolites, contributing to the understanding of its potential health risks. Such studies are vital for regulatory and health safety assessments (Hecht et al., 1982).

Novel Methods for Emerging Contaminant Removal

N,N-Diethyl-m-toluamide (DEET) is an emerging contaminant in water sources. Novel methods like ozone/graphene oxide catalytic oxidation have been explored for its efficient removal, highlighting the importance of developing new technologies for environmental protection (Liu et al., 2016).

Kinetic Studies and Degradation Pathway

The degradation pathway of N,N'-Diethyl-m-toluamide (DEET) has been studied, providing essential insights into its stability and transformation in environmental contexts. Such research helps in understanding the fate of this compound in nature and its potential impacts (Song et al., 2009).

Effects on pKa of Anilinium and Nitroanilinium Ions

Studies on the effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions, including derivatives of toluidines, contribute to the broader understanding of chemical properties and reactions of these compounds. This is vital for applications in chemistry and related fields (Eastes et al., 1969).

Schistosomiasis Prophylaxis

N,N-Diethyl-m-toluamide (DEET) has been studied for its potential as a schistosomiasis prophylactic in vivo. This highlights its potential application in public health for the protection against parasitic infections (Jackson et al., 2003).

Mechanism of Action

The exact mechanism(s) of action by which “N,N-Diethyl-o-toluidine” affects insects and humans have not yet been fully elucidated . It is suggested that it targets octopaminergic synapses to induce neuroexcitation and toxicity in insects .

Safety and Hazards

“N,N-Diethyl-o-toluidine” is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N,N-diethyl-2-methylaniline
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InChI

InChI=1S/C11H17N/c1-4-12(5-2)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YQYUUNRAPYPAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060553
Record name Benzenamine, N,N-diethyl-2-methyl-
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N,N-Diethyl-o-toluidine

CAS RN

606-46-2
Record name N,N-Diethyl-o-toluidine
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Record name N,N-Diethyl-o-toluidine
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Record name N,N-diethyl-o-toluidine
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Synthesis routes and methods

Procedure details

To a 100 cm3 round bottom flask was added 3-ethylaniline (5.0 g, 41.3 mmol), ethanol (7.5 cm3), sodium carbonate (5.9 g, 55.7 mmol). Ethyl iodide (17.38 g, 111.4 mmol) was added dropwise. The mixture was then heated at 45° C. for 12 hours before cooling to room temperature and adding water (50 cm3). The mixture was extracted into diethyl ether (3×50 cm3) the extracts were dried over magnesium sulphate, filtered, and concentrated to give the title compound (7.03 g, 96%) as a light yellow oil. dH (250 MHz; CDCl3): 7.20 (1H, dd, 9, 7.25, ArH), 6.60 (3H, m, ArH), 3.43 (4H, q, 7, NCH2), 2.69 (2H, q, 7.25, CH2), 1.32 (3H, t, 7.5, CH3), 1.23 (6H, t, 7, CH3); dC (62.9 MHz; CDCl3): 12.7 (CH3), 15.8 (CH3), 29.5 (CH2), 44.4 (NCH3), 109.4 (ArC), 111.4 (ArC), 115.1 (ArC), 129.2 (ArC), 145.4 (ArC), 147.9 (ArC).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
17.38 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N,N-Diethyl-o-toluidine contribute to the properties of the thermosetting epoxy adhesive?

A: While the exact mechanism of action isn't detailed in the provided abstract [], N,N-Diethyl-o-toluidine likely acts as an accelerator for the acid catalyst. This means it enhances the catalytic activity of the acid, leading to faster curing (hardening) of the epoxy resin when heated. The accelerated curing is desirable for practical applications, allowing for faster production times and reduced energy consumption.

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